molecular formula C23H26N2O5 B11127181 3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11127181
M. Wt: 410.5 g/mol
InChI Key: ALLSDISOAWKXNG-VZCXRCSSSA-N
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Description

3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, a pyridine ring, and various functional groups such as hydroxy, methoxy, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolone core, the introduction of the pyridine ring, and the addition of the functional groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrrolone Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.

    Addition of Functional Groups: The hydroxy, methoxy, and propoxy groups can be added through various functionalization reactions, such as alkylation or acylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: NaBH4, LiAlH4, H2/Pd-C.

    Nucleophiles: Grignard reagents, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolone derivatives and compounds with similar functional groups, such as:

    3-Hydroxy-1-(3-methoxypropyl)-4-(4-methoxybenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: .

    3-Hydroxy-1-(3-ethoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: .

    3-Hydroxy-1-(3-methoxypropyl)-4-(4-butoxybenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: .

Uniqueness

The uniqueness of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-3-14-30-18-7-5-17(6-8-18)21(26)19-20(16-9-11-24-12-10-16)25(13-4-15-29-2)23(28)22(19)27/h5-12,20,26H,3-4,13-15H2,1-2H3/b21-19-

InChI Key

ALLSDISOAWKXNG-VZCXRCSSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)O

Origin of Product

United States

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